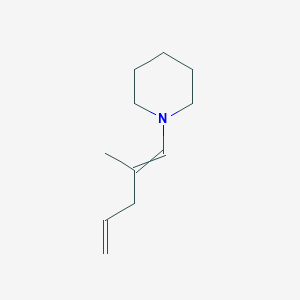
1-(2-Methylpenta-1,4-dien-1-YL)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpenta-1,4-dien-1-YL)piperidine is a compound that features a piperidine ring substituted with a 2-methylpenta-1,4-dien-1-yl group Piperidine derivatives are significant in organic chemistry due to their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpenta-1,4-dien-1-YL)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-methylpenta-1,4-dien-1-yl halide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylpenta-1,4-dien-1-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the dienyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or KOtBu.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Applications De Recherche Scientifique
1-(2-Methylpenta-1,4-dien-1-YL)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(2-Methylpenta-1,4-dien-1-YL)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The dienyl group may also participate in binding interactions or undergo metabolic transformations that contribute to the compound’s overall effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
2-Methylpenta-1,4-diene: A linear diene with a methyl substitution.
N-Alkylpiperidines: Piperidine derivatives with various alkyl groups attached to the nitrogen.
Uniqueness
1-(2-Methylpenta-1,4-dien-1-YL)piperidine is unique due to the combination of a piperidine ring with a dienyl group. This structure imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives. The presence of the dienyl group allows for additional chemical modifications and interactions that are not possible with simpler piperidine compounds .
Propriétés
Numéro CAS |
143213-05-2 |
|---|---|
Formule moléculaire |
C11H19N |
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
1-(2-methylpenta-1,4-dienyl)piperidine |
InChI |
InChI=1S/C11H19N/c1-3-7-11(2)10-12-8-5-4-6-9-12/h3,10H,1,4-9H2,2H3 |
Clé InChI |
CGBBFQUSWGBEEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CN1CCCCC1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)

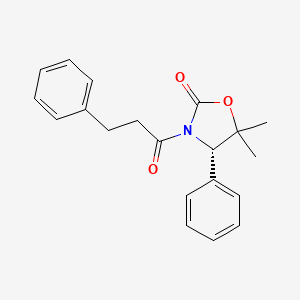
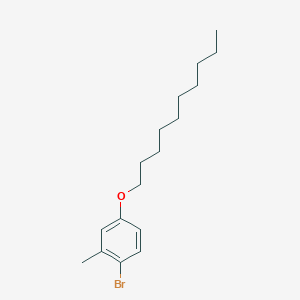
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)

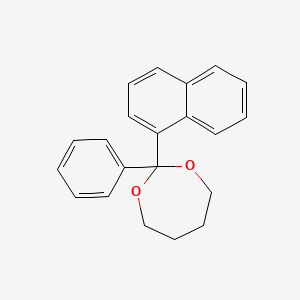
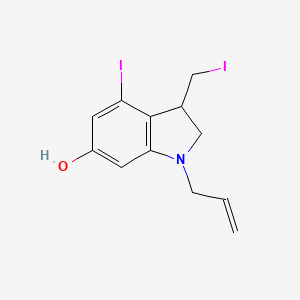
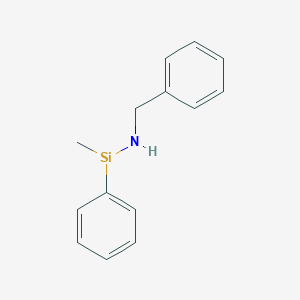
![1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one](/img/structure/B12552191.png)
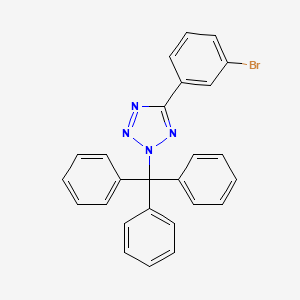
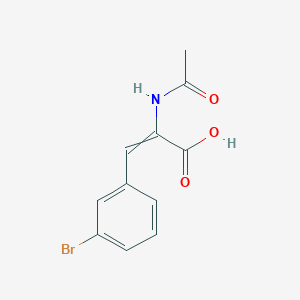
![4-[(16-Fluorohexadecyl)oxy]benzoic acid](/img/structure/B12552208.png)
![N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide](/img/structure/B12552212.png)
